molecular formula C26H38O13 B1588179 Lobetyolinin CAS No. 142451-48-7

Lobetyolinin

Cat. No.: B1588179
CAS No.: 142451-48-7
M. Wt: 558.6 g/mol
InChI Key: GDLSOFWVVAOUJI-FWTOVJONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lobetyolinin is a bis-glucosylated polyacetylene compound derived from lobetyol, a core polyacetylene structure found in Codonopsis species such as Codonopsis pilosula (Dangshen). It is part of a class of bioactive metabolites with demonstrated pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and immunomodulatory effects . Structurally, this compound consists of lobetyol conjugated with two glucose units via glycosidic bonds, distinguishing it from its analogs lobetyol (non-glucosylated) and lobetyolin (mono-glucosylated) .

Chemical Reactions Analysis

Lobetyolinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

Lobetyolinin exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Anticancer Properties

This compound has been extensively studied for its anticancer potential. Research indicates that it can inhibit the proliferation of various cancer cell lines, including gastric and prostate cancers. The mechanism involves the downregulation of glutamine metabolism through the inhibition of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is often overexpressed in cancer cells to meet increased metabolic demands. This inhibition leads to apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .

Table 1: Summary of Anticancer Studies Involving this compound

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Gastric CancerMKN4510-40Induces apoptosis through ASCT2 inhibition
Prostate CancerPC-35.7Downregulates glutamine metabolism
Colon CancerHCT11610-40Caspase-dependent apoptosis

Neuroprotective Effects

This compound has shown potential neuroprotective effects by protecting neurons from oxidative stress-induced damage. This property is particularly relevant in neurodegenerative diseases, where oxidative stress contributes significantly to neuronal death . Studies suggest that this compound may interfere with amyloid-beta aggregation, a hallmark of Alzheimer's disease, thus potentially offering therapeutic benefits in neurodegeneration.

Nutraceutical Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in nutraceuticals and functional foods. These applications aim to promote health and prevent chronic diseases by leveraging the compound’s bioactive properties . Its inclusion in dietary supplements may help manage conditions related to inflammation and oxidative stress.

Case Study 1: Inhibition of Amyloid-β Aggregation

A study published in PubMed demonstrated that this compound could inhibit the aggregation of amyloid-beta peptides in cell cultures. This effect suggests a potential role for this compound in developing treatments for Alzheimer’s disease.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines have shown that this compound effectively induces apoptosis through specific molecular pathways. For instance, treatment with this compound resulted in significant growth inhibition of prostate cancer cells (PC-3), with an IC50 value indicating strong efficacy .

Future Research Directions

While current findings are promising, further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigating its interactions at the molecular level will enhance understanding and facilitate its development as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The polyacetylene derivatives of lobetyol differ in glycosylation patterns:

  • Lobetyolin: Mono-glucosylated (C20H26O7).
  • Lobetyolinin : Bis-glucosylated (C26H36O12) .

Table 1. Structural Comparison

Compound Molecular Formula Glycosylation Molecular Weight Key Fragments (MS/MS)
Lobetyol C14H16O2 None 216.21 153, 199, 217
Lobetyolin C20H26O7 1 glucose 402.42 365, 419
This compound C26H36O12 2 glucose 558.55 155, 199, 397

Pharmacological Activities

  • Anticancer Effects: this compound and lobetyolin inhibit gastric cancer growth by downregulating glutamine metabolism, inducing apoptosis .
  • Antioxidant Activity: this compound demonstrates moderate antioxidant capacity, though less potent than flavonoids like diosmin and diosmetin .
  • Biosynthesis Regulation :
    • Methyl jasmonate (MeJA) treatment increases this compound and lobetyolin levels by upregulating UDP-glucose pyrophosphorylase (CpUGPase) and mevalonate kinase (CpPMK) genes .

Table 2. Pharmacological Comparison

Compound Anticancer Potency Antioxidant Activity Metabolic Stability MeJA Responsiveness
Lobetyol Moderate Low High Low
Lobetyolin High Moderate Moderate High
This compound High Moderate Low High

Metabolic Pathways and Stability

  • Lobetyol : Metabolized via oxidation and glucuronidation, with 47 metabolites identified. Shows high stability in liver microsomes .
  • Lobetyolin : Generates 30 metabolites, primarily through CYP2C19/1A1-mediated oxidation .
  • This compound : Produces 34 metabolites, including glutathione conjugates. Its bis-glucosylation may reduce cellular uptake efficiency compared to lobetyolin .

Key Enzymes :

  • CYP2C19, CYP1A1, and CYP2C9 are critical for lobetyol metabolism .
  • Sulfur fumigation hydrolyzes this compound to lobetyolin, altering its pharmacological profile .

Quantitative Distribution in Plant Materials

  • Codonopsis pilosula: this compound content: 0.436 mg/g (maximum in Lobelia chinensis) . MeJA treatment increases this compound levels by 2–3 fold in adventitious roots .
  • Comparative Abundance :
    • Diosmin (18.36 ± 1.12%) and diosmetin (5.65 ± 0.22%) exceed polyacetylene concentrations in Lobelia species .

Table 3. Content in Plant Extracts

Species This compound (mg/g) Lobetyolin (mg/g) Diosmin (%)
Codonopsis pilosula 0.10–0.44 0.20–0.46 N/A
Lobelia chinensis 0.43 0.46 18.36

Analytical and Industrial Relevance

  • Quality Control: this compound and lobetyolin are markers for Codonopsis radix quality, though current HPLC methods lack sensitivity for low-abundance compounds .
  • Biotechnological Production: MeJA elicitation enhances this compound yield in plant cell cultures, offering a scalable production strategy .

Biological Activity

Lobetyolinin, a polyacetylene glycoside derived from the plant Codonopsis pilosula, has garnered attention for its diverse biological activities, particularly in the realms of anticancer properties and antioxidant effects. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is structurally related to lobetyol and is characterized as a mono- and bis-glucosylated form of the polyacetylenic compound lobetyol. Its chemical structure contributes to its biological efficacy, particularly in inhibiting cancer cell growth and exhibiting antioxidant properties.

Anticancer Activity

Research has highlighted the potent anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:

  • HCT116 Colon Cancer Cells : this compound reduced cell proliferation in a dose-dependent manner (10–40 μM), promoting caspase-dependent apoptosis through the inhibition of ASCT2, an amino acid transporter often overexpressed in cancer cells .
  • Prostate Cancer Cells (PC-3) : The compound demonstrated significant cytotoxicity with an IC50 value of 5.7 μM, outperforming lobetyol (IC50 = 12.7 μM) in inhibiting cell growth .

The mechanisms underlying this compound's anticancer effects include:

  • Inhibition of Glutamine Metabolism : this compound downregulates glutamine metabolism by targeting ASCT2, leading to reduced tumor growth and increased apoptosis .
  • Cell Cycle Arrest : In gastric cancer models, this compound has been shown to induce cell cycle arrest and apoptosis through activation of the MAPK pathway .

Antioxidant and Anti-inflammatory Effects

This compound exhibits significant antioxidant activity. Studies indicate that it enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and peroxidase (POD) when subjected to oxidative stress conditions like benzoic acid treatment . This suggests a protective role against oxidative damage, which is crucial for maintaining cellular health.

Biosynthesis and Regulation

The biosynthesis of this compound in Codonopsis pilosula is influenced by various factors, including environmental stressors such as benzoic acid and methyl jasmonate (MeJA). Research indicates that:

  • Benzoic Acid Treatment : Increases the expression of genes related to lobetyolin synthesis, enhancing its accumulation under stress conditions .
  • MeJA Treatment : Promotes higher levels of this compound compared to control groups, indicating its potential role in enhancing bioactive compound production in plants .

Data Summary

Biological Activity Effects IC50 Values
Anticancer (PC-3 Cells)Induces apoptosis5.7 μM
Anticancer (HCT116 Cells)Reduces proliferation10–40 μM
AntioxidantEnhances SOD and POD activityN/A
Anti-inflammatoryModulates inflammatory pathwaysN/A

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Gastric Cancer Study : A study reported that lobetyolin significantly inhibited MKN45 human gastric cancer cells in vitro and suppressed tumor growth in vivo .
  • Prostate Cancer Analysis : Another investigation focused on the molecular mechanisms by which lobetyolin affects prostate cancer cells, emphasizing its role as a potential therapeutic agent targeting metabolic pathways critical for tumor survival .

Q & A

Q. Basic: What are the key physicochemical properties and optimal storage conditions for Lobetyolinin in experimental settings?

This compound (C₂₆H₃₈O₁₃, MW: 558.58 g/mol) is a polyacetylene glycoside with a β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside disaccharide linked to its aglycone . For storage:

  • Powder : Stable at -20°C for 3 years or 4°C for 2 years.
  • Solution : Store at -80°C for 6 months or -20°C for 1 month .
    Methodological Note: Use HPLC (≥98% purity) for quality control, and validate stability via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Basic: How can researchers reliably identify and quantify this compound in plant extracts?

Employ UPLC-Triple-TOF/MS for structural characterization. Key steps:

  • Ionization : Use [M+NH₄]⁺ (m/z 576.2635) or [M+FA-H]⁻ (m/z 603.2292) for quasi-molecular ions.
  • Fragmentation : Monitor diagnostic ions (e.g., m/z 467.1710 from glucose elimination) .
    Quantification: Pair with HPLC-MS/MS, referencing calibration curves from certified standards (e.g., HY-124031, 99.87% purity) .

Q. Basic: What pharmacological activities of this compound have been experimentally validated?

  • Antiarrhythmic : Validated in animal models via ECG monitoring and ion channel modulation assays .
  • Acetylcholinesterase (AChE) inhibition : Assessed via Ellman’s method with IC₅₀ determination .
    Limitation: Most studies use high doses (e.g., 100 μM in vitro); clinical relevance requires dose-response validation .

Q. Advanced: How can in vitro biosynthesis of this compound be optimized using elicitors?

  • Elicitors : Methyl jasmonate (MeJA) upregulates polyacetylene biosynthesis in Codonopsis pilosula adventitious roots.
  • Media : B5 medium enhances this compound yield (0.2–1.3% over 8 weeks) compared to WP medium .

    Methodological Note: Monitor fatty acid precursors (e.g., oleic acid) via ¹H-NMR to correlate with this compound levels .

Q. Advanced: How to resolve contradictions in reported cytotoxic effects of this compound?

  • Weak cytotoxicity : Induces 41.4–55.6% cell death in A549, HepG2, and MCF7 at 100 μM .
  • Anti-proliferative activity : Modest effects via apoptosis and cell cycle arrest (e.g., MKN45 cells) .
    Experimental Design: Use isogenic cell lines, standardized viability assays (e.g., MTT), and validate mechanisms via RNA-seq or proteomics .

Q. Advanced: What analytical strategies are recommended for this compound metabolic pathway studies?

  • UHPLC-Q/TOF-MS : Track metabolites in plasma/urine after administration.
  • Key pathways : Hydrolysis of glycosidic bonds and oxidation of polyacetylene chains .
    Data Interpretation: Use software (e.g., MetaboAnalyst) to map metabolites onto KEGG pathways and identify rate-limiting enzymes .

Q. Advanced: How to ensure reproducibility in this compound-based pharmacological studies?

  • Standardization : Source certified reference materials (e.g., HY-124031) and validate purity via HPLC/MS .
  • Animal models : Use arrhythmia-induced rodents with blinded ECG analysis .
    Reporting: Adhere to ARRIVE guidelines for preclinical data transparency .

Q. Advanced: What role does this compound play in chemotaxonomic studies of Campanulaceae species?

  • Marker compound : this compound, lobetyol, and lobetyolin differentiate Platycodon grandiflorus from related species .
  • Method : Combine LC-MS profiling with phylogenetic analysis of biosynthetic genes (e.g., acetyl-CoA carboxylase) .

Q. Advanced: How to address solubility challenges in this compound bioactivity assays?

  • Solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS or cell culture medium.
  • Critical micelle concentration (CMC) : Determine via dynamic light scattering (DLS) to avoid aggregation artifacts .

Q. Advanced: What are the gaps in understanding this compound’s mechanism of action?

  • Unresolved targets : Limited data on interactions with cardiac ion channels (e.g., hERG) or inflammatory pathways (e.g., NF-κB) .
  • Research priority : Apply CRISPR-Cas9 screens or affinity-based proteomics to identify binding partners .

Properties

IUPAC Name

2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSOFWVVAOUJI-FWTOVJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420067
Record name Lobetyolinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142451-48-7
Record name Lobetyolinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.